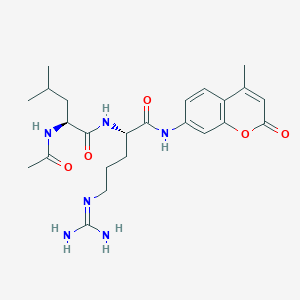

Ac-Leu-Arg-AMC

Vue d'ensemble

Description

This compound is widely used in biochemical assays to measure protease activity, particularly trypsin-like activity of purified proteasomes . The compound is characterized by its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool in various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin typically involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The process begins with the protection of amino groups and the activation of carboxyl groups to facilitate peptide bond formation. Common reagents used in this process include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for activation .

Industrial Production Methods

Industrial production of Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can efficiently assemble the peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions

Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for proteases, which cleave the peptide bond between the arginine and the 7-amido-4-methylcoumarin group .

Common Reagents and Conditions

The enzymatic cleavage of Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin is typically carried out under physiological conditions, with the presence of proteases such as trypsin. The reaction conditions include a buffered aqueous solution at a pH optimal for the specific protease being studied .

Major Products Formed

The major product formed from the enzymatic cleavage of Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin is 7-amido-4-methylcoumarin, which emits fluorescence upon release. This fluorescence can be quantitatively measured to determine protease activity .

Applications De Recherche Scientifique

Biochemical Assays

Ac-Leu-Arg-AMC is primarily employed in enzyme activity assays, particularly for proteases. The compound's ability to emit fluorescence upon cleavage facilitates real-time monitoring of enzyme activity. This property is especially useful for studying the activity of proteasomes, which are critical for protein degradation and regulation within cells. The specific cleavage at the R-AMC bond allows researchers to quantify protease activity with high precision .

| Property | Details |

|---|---|

| Fluorescence | Released upon cleavage |

| Cleavage Site | Exclusively at R-AMC bond |

| Specific Activity | High |

| Km Value | Low |

Drug Development

In pharmaceutical research, this compound serves as a valuable tool for investigating peptide-based therapeutics. Its structure mimics natural substrates, aiding in the screening of potential drug candidates. This application is crucial for developing treatments that target specific proteolytic pathways involved in various diseases .

Cellular Studies

Researchers utilize this compound to study cellular processes related to protein degradation and synthesis. By monitoring protease activity, scientists can gain insights into cellular health and the mechanisms underlying diseases such as cancer and neurodegenerative disorders. The compound's specificity allows for detailed investigations into how proteolytic activity influences cellular functions .

Diagnostics

This compound is also applied in diagnostic assays to detect specific protease activities associated with various diseases. By measuring the fluorescence generated from the cleavage of this substrate, researchers can enhance the accuracy of disease identification, particularly in conditions where protease activity is altered .

Biotechnology Applications

In biotechnology, this compound aids in developing biosensors that leverage proteolytic activity to detect environmental pollutants or pathogens. This application highlights the compound's versatility beyond traditional laboratory settings, showcasing its potential in real-world environmental monitoring and public health .

Case Study 1: Monitoring Proteasome Activity

A study evaluated the use of this compound to measure immunoproteasome activity in whole-cell lysates. The results indicated that this fluorogenic substrate provided accurate assessments of proteasome function, contributing to a better understanding of its role during viral infections and inflammation .

Case Study 2: Drug Screening

In drug discovery research, this compound was utilized to screen peptide-based inhibitors targeting specific proteases involved in coagulation pathways. The findings demonstrated its effectiveness in identifying potent inhibitors that could be developed into therapeutic agents .

Case Study 3: Environmental Monitoring

Research has shown that biosensors incorporating this compound can effectively detect proteolytic activities linked to environmental pollutants. This application underscores its potential utility in bioremediation efforts and environmental health assessments .

Mécanisme D'action

The mechanism of action of Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin involves its cleavage by proteases at the peptide bond between arginine and the 7-amido-4-methylcoumarin group. This cleavage releases the fluorogenic group, which then emits fluorescence. The intensity of the fluorescence is directly proportional to the protease activity, allowing for quantitative measurement .

Comparaison Avec Des Composés Similaires

Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin is unique due to its specific cleavage site and high fluorescence yield. Similar compounds include:

Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin: Another fluorogenic peptide substrate with a similar cleavage site but different peptide sequence.

N-Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-amido-4-methylcoumarin: A substrate used to measure chymotrypsin-like activity.

Boc-Leucyl-Serinyl-Threonyl-Arginyl-7-amido-4-methylcoumarin: Used for trypsin-like activity assays.

These compounds share the common feature of being fluorogenic substrates but differ in their peptide sequences and specific protease targets, highlighting the versatility and specificity of Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin .

Activité Biologique

Ac-Leu-Arg-AMC (Acetyl-Leucine-Arginine-Amino Methyl Coumarin) is a fluorogenic peptide substrate widely utilized in biochemical assays, particularly for measuring protease activity. This article delves into its biological activity, mechanisms, and applications based on diverse research findings.

- Molecular Formula : C₁₉H₂₄N₄O₄

- Molecular Weight : 368.43 g/mol

- CAS Number : 929903-87-7

- Purity : Typically >96% .

This compound is specifically designed to be cleaved by proteolytic enzymes, particularly those with trypsin-like activity. The cleavage occurs at the Arg-AMC bond, resulting in the release of the fluorescent compound 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured. The fluorescence emitted at 440-460 nm upon excitation at 360-380 nm serves as a direct indicator of protease activity .

Biological Activity and Enzyme Kinetics

The biological activity of this compound is characterized by its low Michaelis constant (Km) and high specific activity, making it an efficient substrate for enzyme assays. The following table summarizes key kinetic parameters relevant to its enzymatic interactions:

| Parameter | Value |

|---|---|

| Km (µM) | Low (exact value varies by enzyme) |

| k_cat (s⁻¹) | High (exact value varies by enzyme) |

| k_cat/Km | High catalytic efficiency |

Comparative Activity

In comparative studies, this compound has been shown to outperform other substrates in terms of specificity and efficiency when tested with various proteases. For example, it exhibits a higher turnover rate than traditional substrates like Bz-Val-Pro-Arg-AMC .

Applications in Research

This compound is extensively used in protease assays for several applications:

- Proteasome Activity Measurement : It is the substrate of choice for assessing the activity of purified 20S proteasomes, crucial for understanding protein degradation pathways in cells .

- Inhibitor Screening : The substrate's sensitivity to specific proteases allows for the screening of inhibitors that could modulate protease activity, providing insights into potential therapeutic agents .

- Kinetic Analysis : Researchers utilize this compound for detailed kinetic studies of proteases to elucidate their mechanisms and regulatory pathways .

Case Study 1: Proteasome Inhibition

A study investigating the effects of various inhibitors on proteasome activity demonstrated that this compound effectively differentiated between active and inhibited states of the proteasome, showcasing its utility in drug discovery .

Case Study 2: Enzyme Specificity

Research comparing this compound with other substrates highlighted its superior specificity for certain serine proteases, leading to enhanced understanding of enzyme-substrate interactions and specificity determinants .

Propriétés

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O5/c1-13(2)10-19(28-15(4)31)23(34)30-18(6-5-9-27-24(25)26)22(33)29-16-7-8-17-14(3)11-21(32)35-20(17)12-16/h7-8,11-13,18-19H,5-6,9-10H2,1-4H3,(H,28,31)(H,29,33)(H,30,34)(H4,25,26,27)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPHUDCEMGABMM-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501150013 | |

| Record name | N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929621-79-4 | |

| Record name | N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929621-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.